methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
Description
Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is a halogenated indole derivative featuring bromo and chloro substituents at positions 6 and 4, respectively, with a methyl ester group at position 2. Its structure combines electron-withdrawing halogen atoms and an ester group, influencing its reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C10H7BrClNO2 |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
RSAYXTXXAVDLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Indole Derivatives
Selective Bromination and Chlorination :
Bromination at the 6-position of indole is achieved using N-bromosuccinimide (NBS) under controlled conditions to prevent over-bromination. Chlorination at the 4-position can be performed using N-chlorosuccinimide (NCS) or other chlorinating agents, often in the presence of radical initiators or under electrophilic aromatic substitution conditions.Sequential Halogenation :
For the synthesis of methyl 6-bromo-4-chloro-indole derivatives, a sequential halogenation strategy is employed, where the indole core is first brominated at the 6-position, then chlorinated at the 4-position, often under mild conditions to ensure regioselectivity.
Esterification of Indole-2-carboxylic Acid
- Methylation of Carboxylic Acid :
The carboxyl group at the 2-position is converted into the methyl ester via reaction with diazomethane or trimethylsilyl diazomethane, as outlined in multiple experimental procedures.- Diazomethane Method :
Reacting indole-2-carboxylic acid with diazomethane in methanol at room temperature yields methyl esters with high efficiency (up to 100% yield). This is a standard method for esterification of carboxylic acids due to its mild conditions and high selectivity.
- Diazomethane Method :
Representative Preparation Protocols
Based on the literature, the following protocols are representative of the synthesis:
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Halogenation at 6-position | NBS in acetonitrile or DMF at 0–25°C | Variable (not specified) | Controlled addition to avoid polyhalogenation |
| Halogenation at 4-position | NCS or similar chlorinating agent, often with radical initiators | Variable | Regioselectivity achieved via reaction conditions |
| Esterification | Reaction of indole-2-carboxylic acid with diazomethane or trimethylsilyl diazomethane in methanol | Up to 100% | Reaction at room temperature, rapid conversion |
Note: The specific halogenation steps often involve purification by column chromatography to isolate the mono-halogenated intermediates.
Data Tables Summarizing Preparation Methods
Research Outcomes and Optimization
Regioselectivity :
Achieved through controlled addition and choice of halogenating agents, with regioselective halogenation at the 6- and 4-positions being feasible.Yield Optimization :
Use of excess halogenating agents and low temperatures minimizes polyhalogenation and improves selectivity.Purification : Flash chromatography on silica gel is standard for isolating pure halogenated intermediates and methyl esters.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of base and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is used as a building block in organic synthesis to create more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications .
Medicine: Indole derivatives, including this compound, have shown promise in the development of new drugs. They exhibit various biological activities, such as antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of methyl 6-bromo-4-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to changes in cell behavior . The presence of bromine and chlorine substituents can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Methyl 6-Bromo-1H-Indole-2-Carboxylate (CAS 372089-59-3)
- Structure : Bromo at position 6, methyl ester at position 2. Lacks the 4-chloro substituent.
- Molecular Formula: C₁₀H₈BrNO₂; Molecular Weight: 254.08 .
Ethyl 6-Bromo-4-Chloro-1H-Indole-2-Carboxylate (CAS 1598310-56-5)
- Structure : Ethyl ester at position 2 instead of methyl.
- Molecular Formula: C₁₁H₉BrClNO₂; Molecular Weight: 302.55 .
- Key Differences : The ethyl ester increases hydrophobicity and molecular weight, which may affect bioavailability and solubility in polar solvents compared to the methyl analog.
Methyl 6-Bromo-3-Methyl-1H-Indole-4-Carboxylate (CAS 1583272-35-8)
- Structure : Bromo at position 6, methyl ester at position 4, and a methyl group at position 3.
- Molecular Formula: C₁₁H₁₀BrNO₂; Molecular Weight: 268.11 .
- Key Differences: The carboxylate group at position 4 alters the dipole moment and hydrogen-bonding capacity, influencing crystal packing and solubility.
Heterocyclic Analogs
Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate (CAS 100375-87-9)
- Structure: Quinoline core with chloro at position 4, methyl at position 2, and ethyl ester at position 6.
- Molecular Formula: C₁₃H₁₂ClNO₂; Molecular Weight: 257.69 .
- Key Differences: The quinoline system (with a pyridine-like nitrogen) exhibits different electronic properties compared to indole, leading to altered reactivity in aromatic substitution and coordination chemistry.
Functional Group Modifications
6-Bromo-1-Isopropyl-3-Methyl-1H-Indole-4-Carboxylic Acid
- Structure : Carboxylic acid at position 4, isopropyl at N1, and methyl at position 3.
- Molecular Formula: C₁₃H₁₄BrNO₂; Molecular Weight: 296.16 .
- Key Differences: The carboxylic acid group enhances hydrogen-bonding capacity, improving solubility in aqueous media compared to esters.
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate | Not Provided | C₁₀H₇BrClNO₂ | ~288.5* | 6-Br, 4-Cl, 2-CO₂CH₃ |
| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | C₁₀H₈BrNO₂ | 254.08 | 6-Br, 2-CO₂CH₃ |
| Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate | 1598310-56-5 | C₁₁H₉BrClNO₂ | 302.55 | 6-Br, 4-Cl, 2-CO₂C₂H₅ |
| Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | 1583272-35-8 | C₁₁H₁₀BrNO₂ | 268.11 | 6-Br, 3-CH₃, 4-CO₂CH₃ |
*Estimated based on analogous structures.
Table 2: Reactivity and Application Insights
| Compound | Reactivity Profile | Potential Applications |
|---|---|---|
| This compound | High electrophilicity at positions 5 and 7 due to electron-withdrawing groups. | Suzuki coupling, antimicrobial agents |
| Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate | Slower hydrolysis rate compared to methyl ester. | Prodrug design, polymer precursors |
| Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | Steric hindrance at position 3 limits functionalization. | Fluorescent dyes, enzyme inhibitors |
Biological Activity
Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique halogen substitutions and carboxylate functional group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈BrClN₃O₂
- Molecular Weight : Approximately 276.53 g/mol
- Structure : The compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the indole ring, enhancing its reactivity and biological activity .
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. The specific pathways involved in its action are still under investigation; however, it is known to influence several cellular processes:
- Enzyme Interaction : The compound exhibits high affinity for certain enzymes involved in viral replication, thus demonstrating antiviral properties .
- Cell Signaling Modulation : It modulates cell signaling pathways that can lead to altered gene expression and cellular metabolism .
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Antiviral Properties
This compound has been reported to exhibit antiviral activity by inhibiting viral replication mechanisms. Although specific viral targets remain to be fully elucidated, preliminary studies suggest its potential in modulating immune responses to viral infections .
Anticancer Activity
The compound's anticancer properties have been highlighted in various studies, where it demonstrated cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (lung cancer) | <10 |
| MCF-7 (breast cancer) | <15 |
| HCT116 (colon cancer) | <20 |
These results indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and reactive oxygen species (ROS) formation .
Case Studies
- Antiviral Study : A study demonstrated that this compound significantly inhibited the replication of a specific virus in vitro, showcasing its potential as an antiviral agent .
- Cytotoxicity Assessment : In a comparative study against standard anticancer drugs, this compound exhibited superior cytotoxicity against MCF-7 cells compared to conventional treatments like sorafenib and gefitinib .
Q & A
Basic: What are the standard synthetic routes for methyl 6-bromo-4-chloro-1H-indole-2-carboxylate?
Methodological Answer:
The synthesis typically involves sequential halogenation and esterification. A common approach starts with a pre-functionalized indole core:
Bromination/Chlorination: Introduce bromine at position 6 and chlorine at position 4 via electrophilic substitution, using reagents like N-bromosuccinimide (NBS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃) .
Esterification: React the carboxyl group at position 2 with methanol under acidic or basic conditions (e.g., H₂SO₄ catalysis or DCC/DMAP coupling) .
Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–60°C) to improve yields. For example, using anhydrous conditions reduces hydrolysis side reactions .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₀H₇BrClNO₂, MW 288.52 g/mol) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How do halogen substituents at positions 4 and 6 influence cross-coupling reactivity?
Methodological Answer:
The bromine (position 6) and chlorine (position 4) create distinct electronic environments:
- Bromine: Acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to chlorine. Use Pd(PPh₃)₄ catalyst and boronic acids in THF/H₂O .
- Chlorine: Steric hindrance at position 4 may slow nucleophilic substitution. Optimize with bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
Case Study: Methyl 6-bromo-4-chloro analogs show 20% higher yield in Sonogashira couplings vs. non-halogenated indoles due to enhanced electrophilicity .
Advanced: How to resolve contradictory biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions: Varying cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize using NIH/ATCC protocols .
- Compound Stability: Degradation under light/moisture. Verify stability via LC-MS before assays and store at 0–6°C .
- Solubility: Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts. Confirm solubility with dynamic light scattering (DLS) .
Advanced: What experimental design strategies optimize synthesis yield?
Methodological Answer:
Implement Design of Experiments (DoE) for multivariate optimization:
- Factors: Temperature (40–80°C), solvent (DMF vs. DCM), catalyst loading (1–5 mol%) .
- Response Surface Methodology (RSM): Model interactions between factors to predict maximum yield (e.g., 75% at 60°C in DMF with 3 mol% Pd) .
Example: A Plackett-Burman design reduced side products by 30% in esterification steps .
Basic: How to assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
In Vitro Screening: Use recombinant kinase assays (e.g., EGFR or VEGFR2) with ATP-Glo™ luminescence kits.
IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) and fit data using GraphPad Prism .
Docking Studies: Compare binding poses with co-crystallized inhibitors (PDB: 1M17) using AutoDock Vina .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Methodological Answer:
- Directing Groups: Install temporary groups (e.g., -COOMe at position 2) to steer electrophilic attack to position 5 or 7 .
- Protection/Deprotection: Use Boc groups on the indole nitrogen to block undesired substitution .
- Microwave Synthesis: Enhance regioselectivity in Buchwald-Hartwig aminations via rapid, controlled heating .
Basic: How does this compound compare to structurally similar indole derivatives?
Comparative Table:
| Compound | Substituents | Key Differences |
|---|---|---|
| Methyl 6-bromo-4-Cl-indole-2-COOCH₃ | 6-Br, 4-Cl, 2-COOCH₃ | Higher electrophilicity vs. non-halogenated analogs |
| Methyl 6-Cl-4-methoxy-indole-3-COOCH₃ | 6-Cl, 4-OCH₃, 3-COOCH₃ | Reduced steric hindrance; altered SAR |
| Ethyl 4-Br-7-Me-indole-2-COOCH₂CH₃ | 4-Br, 7-Me, 2-COOCH₂CH₃ | Ethyl ester improves membrane permeability |
Advanced: What mechanistic insights explain its antimicrobial activity?
Methodological Answer:
- Membrane Disruption: Assess via SYTOX Green uptake in E. coli; fluorescence indicates membrane permeability .
- Enzyme Inhibition: Test against bacterial dihydrofolate reductase (DHFR) using NADPH consumption assays .
- Resistance Studies: Serial passage experiments to detect MIC shifts over 20 generations .
Advanced: How to design SAR studies for optimizing anticancer activity?
Methodological Answer:
Core Modifications: Synthesize analogs with F, I, or CF₃ at positions 4/6 to probe electronic effects .
Ester Hydrolysis: Replace methyl ester with carboxylic acid to evaluate solubility-impact on IC₅₀ .
In Vivo Validation: Use xenograft models (e.g., MDA-MB-231) with weekly IV dosing (10 mg/kg) and monitor tumor volume via caliper .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
